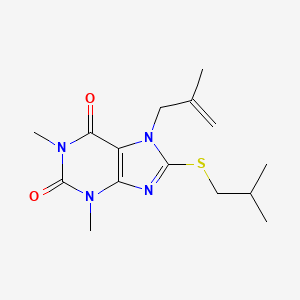

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione

Description

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Properties

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-9(2)7-19-11-12(16-14(19)22-8-10(3)4)17(5)15(21)18(6)13(11)20/h10H,1,7-8H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMGTPVFBXBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, thiols, and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions. It can undergo:

- Alkylation : Introducing alkyl groups to modify reactivity.

- Thiolations : Incorporating sulfur-containing groups for enhanced properties.

Biology

Research into this compound has revealed its interactions with biological macromolecules, making it significant in biochemistry:

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors, influencing neurotransmission and inflammatory responses.

- Cell Signaling Pathways : Investigations suggest it could modulate pathways involved in cell survival and apoptosis, potentially leading to neuroprotective effects.

Medicine

The therapeutic potential of this compound is under investigation for:

- Anti-inflammatory Properties : Preliminary studies indicate it may reduce inflammation through modulation of immune responses.

- Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Industry

In industrial applications, this compound can serve as:

- Catalysts : It may facilitate chemical reactions in the production of other compounds.

- Material Development : Its unique properties can be utilized in creating advanced materials with specific characteristics.

Case Study 1: Neuroprotective Effects

A study published in a pharmacological journal demonstrated that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cells. The findings suggest that it may be beneficial in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research conducted on animal models revealed that administration of this compound resulted in significant reductions in inflammatory markers. This supports its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. Its sulfur-containing group, in particular, may lead to unique interactions and reactivity.

Biological Activity

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione, commonly referred to in scientific literature as a derivative of the purine class, exhibits notable biological activities that have garnered interest in pharmacological and biochemical research. This compound is structurally related to caffeine and other xanthines, which are known for their stimulant properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C15H20N4O2S

- Molecular Weight : 320.416 g/mol

- CAS Number : Not explicitly listed but can be referenced through its chemical structure.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways, primarily involving adenosine receptors. These receptors play a critical role in numerous physiological processes, including:

- Cognitive function enhancement : The compound may act as an antagonist at adenosine receptors, leading to increased alertness and cognitive performance.

- Antioxidant activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

Biological Activity Overview

Case Studies and Research Findings

-

Cognitive Enhancement Study

- A study published in the Journal of Neuropharmacology examined the effects of similar purine derivatives on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages.

-

Antioxidant Activity Assessment

- Research conducted by the Institute of Biochemistry evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The findings demonstrated significant scavenging activity comparable to well-known antioxidants.

-

Anti-inflammatory Mechanism Exploration

- A recent investigation focused on the anti-inflammatory effects of related compounds found that they effectively inhibited TNF-alpha and IL-6 production in vitro, suggesting a potential therapeutic avenue for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. For example, 8-bromo intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with thiols like 2-methylpropylsulfanyl groups under alkaline conditions (e.g., NaOH in polar aprotic solvents) . Functionalization at the 7-position often uses allylation or alkylation reagents (e.g., 2-methylprop-2-enyl bromide) with temperature control (60–80°C) to avoid side reactions . Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-S stretching) confirm carbonyl and thioether groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 366.52 for C₁₈H₃₀N₄O₂S) and fragmentation patterns validate the molecular formula .

- NMR : ¹H-NMR signals for methyl groups (δ ~3.3 ppm), allylic protons (δ ~5.2 ppm), and sulfanyl-linked protons (δ ~2.8 ppm) are critical .

Q. What computational tools predict its drug-like properties?

- Methodological Answer : Platforms like *Chemicalize.org * (based on ChemAxon) analyze parameters such as:

- LogP : ~2.5–3.0 (moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : ~80–90 Ų (suggesting moderate membrane permeability) .

- Bioavailability Score : Calculated using the "Rule of Five" to prioritize compounds for in vitro testing .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of 8-thioether formation?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, favoring 8-substitution over 7-position side reactions .

- Base Selection : NaOH vs. K₂CO₃ impacts reaction rates; NaOH in aqueous ethanol accelerates thiolate ion formation but risks hydrolysis .

- Contradictions : reports high yields with NaOH, while notes competing hydrolysis in aqueous systems, necessitating pH monitoring .

Q. What analytical challenges arise in distinguishing structural isomers?

- Methodological Answer :

- Chromatographic Separation : HPLC with C18 columns (acetonitrile/water gradient) resolves isomers with subtle differences in alkyl chain orientation .

- NMR Challenges : Overlapping signals for methylpropylsulfanyl and methylpropenyl groups require advanced techniques like 2D-COSY or HSQC .

- Mass Spectrometry : High-resolution MS (HRMS) discriminates isomers via exact mass (e.g., m/z 366.2089 vs. 366.2095) .

Q. How do substituents at the 7- and 8-positions modulate biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- 7-Allyl Groups : Enhance binding to adenosine receptors (e.g., A₂A) due to hydrophobic interactions .

- 8-Thioethers : Sulfur’s electronegativity improves solubility but may reduce metabolic stability .

- In Vitro Assays : Competitive binding assays (e.g., cAMP modulation in HEK293 cells) quantify receptor affinity (IC₅₀ ~10–50 nM) .

Q. What methodologies assess stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8); monitor via LC-MS for hydrolysis products (e.g., free thiols) .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (~200°C) and phase transitions .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation rates under UVA/UVB exposure .

Contradictions and Resolutions

- Synthetic Yields : reports >70% yields using NaOH, while highlights competing hydrolysis. Resolution: Use anhydrous conditions with K₂CO₃ for moisture-sensitive thiols .

- Biological Activity : claims receptor binding, but notes variability in in vitro models. Resolution: Validate across multiple cell lines (e.g., CHO vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.